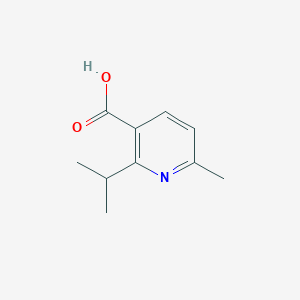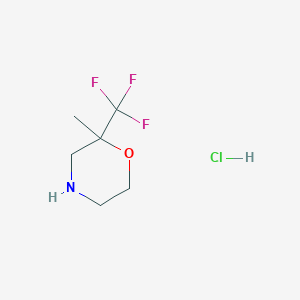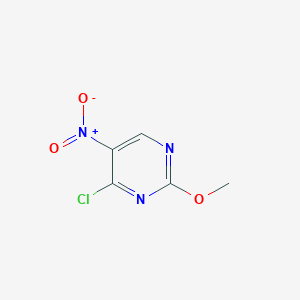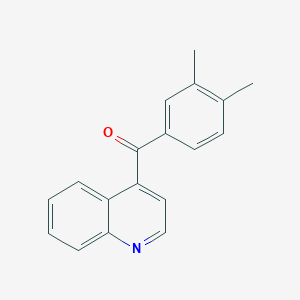
6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid
Descripción general
Descripción
6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . It is also known as 2-isopropyl-6-methylnicotinic acid . The compound has a molecular weight of 179.22 .
Molecular Structure Analysis
The molecular formula of this compound is C10H13NO2 . The IUPAC Standard InChI is InChI=1S/C10H13NO2/c1-6(2)9-8(10(12)13)5-4-7(3)11-9/h4-6H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Characterization : New pyrazole derivatives related to 6-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid were synthesized and characterized using various spectroscopic methods and X-ray diffraction, providing insights into molecular structures and properties (Shen et al., 2012).
- Complex Formation in Catalytic Activities : N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes were synthesized, demonstrating effective catalytic activities for arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).
Extraction and Separation Studies
- Extraction Studies : Research on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents was conducted, highlighting the importance of extraction efficiency in various industrial applications (Kumar & Babu, 2009).
Photophysical Properties
- Fluorescence Studies : The photophysical properties of thieno[3,2-b]pyridine derivatives were investigated, showing potential for application in drug delivery systems (Carvalho et al., 2013).
Complex and Ligand Synthesis
- Synthesis of Complexes and Ligands : Methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate was prepared, showing potential as a precursor for unsymmetrical diamide ligands, which can form metal complexes with potential applications in various fields (Napitupulu et al., 2006).
Antimicrobial and Antitumor Applications
- Antimicrobial and Antitumor Activity : Synthesis of nicotinic acid hydrazide derivatives indicated their potential in antimicrobial and antimycobacterial activities (R.V.Sidhaye et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
6-methyl-2-propan-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-8(10(12)13)5-4-7(3)11-9/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATYBJLZVBGRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)


![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)
amine hydrochloride](/img/structure/B1459529.png)





![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)
